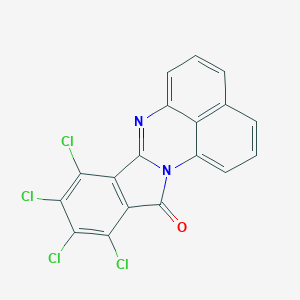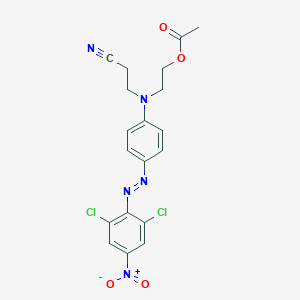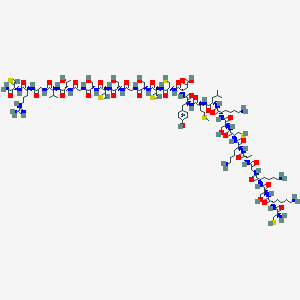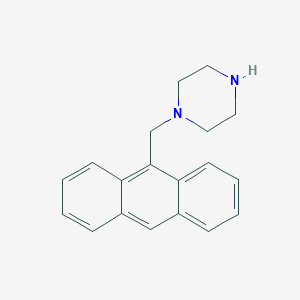
Pipérazine, 1-(9-anthracénylméthyl)-
Vue d'ensemble
Description
Piperazine, 1-(9-anthracenylmethyl)-: is an organic compound with the molecular formula C19H20N2 . It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a 9-anthracenylmethyl group. This compound is known for its applications in various scientific research fields, particularly in the detection of isocyanates due to its fluorescent properties .
Applications De Recherche Scientifique
Piperazine, 1-(9-anthracenylmethyl)- is widely used in scientific research due to its unique properties:
Biology: The compound is used in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Research is ongoing to explore its potential as a diagnostic tool for detecting specific biomolecules in medical samples.
Mécanisme D'action
Target of Action
The primary target of 1-(Anthracen-9-ylmethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(Anthracen-9-ylmethyl)piperazine acts as a GABA receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-(Anthracen-9-ylmethyl)piperazine binds to the GABA receptors, mimicking the action of GABA, which results in an increased inhibitory effect in the central nervous system .
Biochemical Pathways
By acting as a GABA receptor agonist, 1-(Anthracen-9-ylmethyl)piperazine can influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 1-(Anthracen-9-ylmethyl)piperazine’s action are primarily related to its role as a GABA receptor agonist. By mimicking the action of GABA, it can increase the inhibitory effect in the central nervous system. This can lead to various physiological effects, depending on the specific pathways and cells involved .
Action Environment
The action, efficacy, and stability of 1-(Anthracen-9-ylmethyl)piperazine can be influenced by various environmental factors. For instance, the compound has been used as a fluorescent derivatizing agent for detecting and estimating non-monomeric isocyanates in the workplace . The effectiveness of this application would depend on factors such as the presence of isocyanates in the environment, the specific conditions under which the detection is carried out, and the stability of the compound under these conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(9-anthracenylmethyl)- typically involves the reaction of piperazine with 9-anthracenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for Piperazine, 1-(9-anthracenylmethyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1-(9-anthracenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
- 1-(Anthracen-9-ylmethyl)piperazine
- 1-(9-anthracenylmethyl)piperazine
- 1-(Anthracen-9-ylmethyl)piperazine
Uniqueness: Piperazine, 1-(9-anthracenylmethyl)- stands out due to its high sensitivity and selectivity in detecting isocyanates compared to other fluorescent derivatizing agents. Its unique structure allows for efficient interaction with isocyanates, resulting in strong fluorescence signals that can be easily measured .
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAHPANTKOFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578088 | |
| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126257-22-5 | |
| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Anthrcen-9-ylmethyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
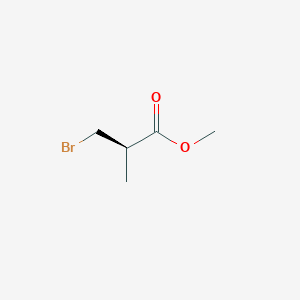
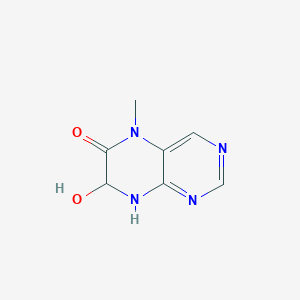
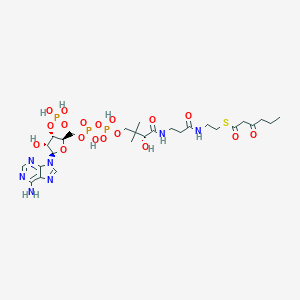
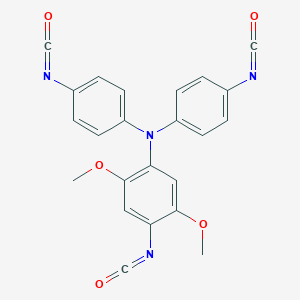
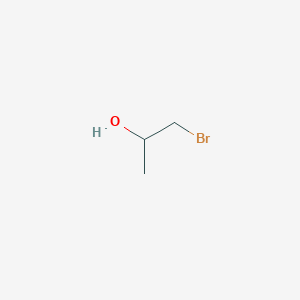
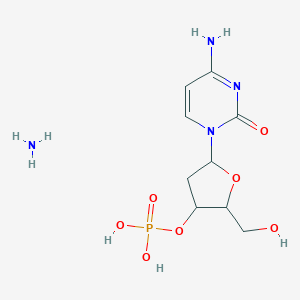
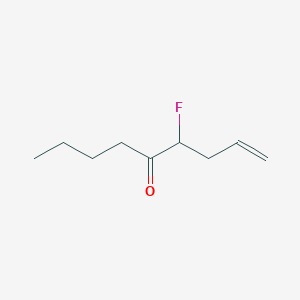
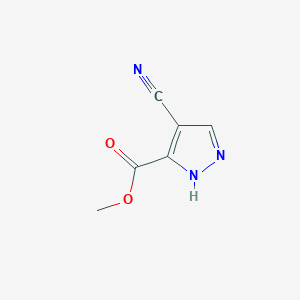
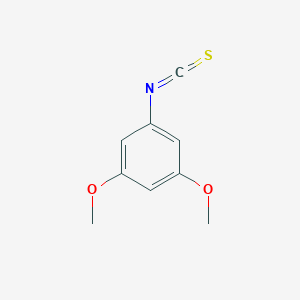
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
